molecular formula C35H48N6O6 B14229397 L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan CAS No. 629618-68-4

L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan

Cat. No.: B14229397
CAS No.: 629618-68-4
M. Wt: 648.8 g/mol
InChI Key: WZUJKHUPRAMBPP-MJLKZZHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan is a peptide composed of six amino acids: L-alanine, L-isoleucine, L-leucine, L-phenylalanine, and L-tryptophan. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan has several scientific research applications:

    Chemistry: Studied for its structural properties and potential as a building block for more complex molecules.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the development of peptide-based materials and as a model compound for studying peptide synthesis and reactions.

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-valyl-L-leucyl-L-phenylalanyl-L-tryptophan
  • L-Alanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-tryptophan
  • L-Alanyl-L-isoleucyl-L-leucyl-L-tyrosyl-L-tryptophan

Uniqueness

L-Alanyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-isoleucine and L-tryptophan, in particular, can influence its biological activity and interactions with molecular targets.

Properties

CAS No.

629618-68-4

Molecular Formula

C35H48N6O6

Molecular Weight

648.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C35H48N6O6/c1-6-21(4)30(41-31(42)22(5)36)34(45)39-27(16-20(2)3)32(43)38-28(17-23-12-8-7-9-13-23)33(44)40-29(35(46)47)18-24-19-37-26-15-11-10-14-25(24)26/h7-15,19-22,27-30,37H,6,16-18,36H2,1-5H3,(H,38,43)(H,39,45)(H,40,44)(H,41,42)(H,46,47)/t21-,22-,27-,28-,29-,30-/m0/s1

InChI Key

WZUJKHUPRAMBPP-MJLKZZHTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.